molecular formula C11H18ClN3O2 B2486206 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1779124-74-1

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B2486206
CAS No.: 1779124-74-1
M. Wt: 259.73
InChI Key: VQYFGFZPNHQQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Bonding Patterns

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride exhibits a molecular architecture centered on a six-membered pyrimidine ring system with strategic substitution patterns. The free base form, 4-Methoxy-6-methyl-2-piperidin-4-yloxypyrimidine, possesses the molecular formula C₁₁H₁₇N₃O₂ with a molecular weight of 223.27 grams per mole. The structural framework incorporates three distinct functional components: a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 6, and a piperidin-4-yloxy substituent at position 2 of the pyrimidine ring.

The canonical chemical representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as CC1=CC(=NC(=N1)OC2CCNCC2)OC, indicating the specific bonding arrangement throughout the molecular structure. Computational studies on related 2-amino-4-methoxy-6-methyl pyrimidine derivatives provide insight into characteristic bond length patterns. Analysis using Hartree-Fock methods with 6-311++G(d,p) basis sets demonstrates that methyl carbon-hydrogen bonds exhibit lengths of approximately 1.0848 Angstroms for equivalent hydrogen positions, while bond angles around methyl carbons maintain consistent values of 109.2 degrees.

The pyrimidine nitrogen atoms display distinct electronic environments due to their positioning relative to substituent groups. The nitrogen at position 1 participates in aromatic conjugation within the heterocyclic framework, while the nitrogen at position 3 experiences electronic influence from the adjacent methoxy substituent. Density functional theory calculations using B3LYP/6-311++G(d,p) methodology reveal slight variations in carbon-hydrogen bond lengths, with methyl substituents showing bond distances of 1.1016 Angstroms and bond angles of 109.18 degrees.

The piperidin-4-yloxy linkage creates a conformationally flexible connection between the pyrimidine core and the six-membered saturated ring system. This ether linkage contributes to the overall molecular geometry by allowing rotational freedom around the carbon-oxygen bond while maintaining the spatial orientation necessary for optimal crystal packing. The presence of the secondary amine nitrogen in the piperidine ring provides a site for protonation in the hydrochloride salt formation, significantly influencing the molecular charge distribution and intermolecular interaction patterns.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of piperidinylpyrimidine derivatives reveal characteristic conformational preferences that provide insight into the structural behavior of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Analysis of the related compound 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile demonstrates that piperidine rings consistently adopt chair conformations in solid-state structures. The piperidine ring displays specific displacement patterns, with nitrogen and carbon atoms positioned at distances of -0.2472 Angstroms and 0.2133 Angstroms, respectively, from the mean plane of the remaining four carbon atoms.

The geometric relationship between heterocyclic components exhibits significant angular characteristics. In 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the dihedral angle between the piperidine ring mean plane and the pyrimidine ring measures 49.57 degrees. This angular arrangement represents a compromise between steric interactions and electronic stabilization, influencing both molecular stability and intermolecular packing efficiency. The exocyclic nitrogen-carbon bond adopts an axial orientation relative to the piperidine chair conformation, minimizing unfavorable 1,3-diaxial interactions.

Hydrogen bonding patterns play crucial roles in crystal structure stabilization and molecular organization. In related 2-amino-4-methoxy-6-methylpyrimidine structures, molecules arrange through paired nitrogen-hydrogen to nitrogen hydrogen bonds with donor-acceptor distances of 2.26 and 2.34 Angstroms. These interactions create extended chain structures characterized by edge-fused ring motifs with nitrogen-nitrogen separations of 3.136 and 3.212 Angstroms and angles of 175 and 172 degrees. Additional stabilization occurs through aromatic pi-pi stacking interactions that link hydrogen-bonded chains into sheet-like arrangements.

The conformational flexibility of the piperidin-4-yloxy substituent introduces additional complexity to the crystallographic analysis. Unlike rigid aromatic substituents, the saturated piperidine ring can adopt multiple conformations while maintaining favorable intermolecular contacts. Short intramolecular carbon-hydrogen to nitrogen interactions contribute to conformational stabilization, generating seven-membered ring motifs that influence overall molecular geometry. Crystal packing arrangements demonstrate weak aromatic pi-pi stacking interactions between pyrimidine rings, with centroid-centroid separations of approximately 3.56 Angstroms.

Comparative Analysis with Related Piperidinylpyrimidine Derivatives

Comparative structural analysis across the piperidinylpyrimidine family reveals systematic variations in molecular geometry and conformational preferences based on substitution patterns and positional isomerism. The compound 2-(Piperidin-4-yloxy)pyrimidine, with molecular formula C₉H₁₃N₃O and molecular weight 179.22 grams per mole, represents a simplified analog lacking the methoxy and methyl substituents present in the target compound. This structural comparison highlights the influence of additional substituents on molecular conformation and intermolecular interaction patterns.

Positional isomerism significantly affects molecular properties, as demonstrated by comparing 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine with its 3-yloxy analog, 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine. Both compounds share identical molecular formulas (C₁₁H₁₇N₃O₂) and molecular weights (223.27 grams per mole), yet differ in the piperidine attachment point. The 3-yloxy derivative exhibits altered conformational constraints due to the equatorial versus axial positioning of the ether linkage relative to the piperidine chair conformation.

Alternative linking strategies produce distinct structural architectures, as exemplified by 4-Methoxy-6-(piperidin-2-ylmethoxy)pyrimidine and 4-Methoxy-6-(piperidin-2-ylmethyl)pyrimidine. The methyleneoxy spacer in the former compound introduces additional conformational flexibility while maintaining the same molecular formula as the target compound. The direct methylene linkage in the latter eliminates the ether oxygen, resulting in a reduced molecular formula of C₁₁H₁₇N₃O and molecular weight of 207.27 grams per mole.

Piperazine substitution patterns provide insight into nitrogen positioning effects, as observed in 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride. This compound incorporates an additional nitrogen atom within the six-membered ring, creating enhanced hydrogen bonding capabilities and altered electronic distribution. The molecular formula C₁₀H₁₇ClN₄O and molecular weight 244.72 grams per mole reflect the structural modifications and salt formation. These comparative studies demonstrate how systematic structural variations influence conformational preferences, intermolecular interactions, and crystal packing arrangements across the piperidinylpyrimidine derivative family.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine C₁₁H₁₇N₃O₂ 223.27 4-yloxy linkage, methoxy and methyl substituents
2-(Piperidin-4-yloxy)pyrimidine C₉H₁₃N₃O 179.22 Simplified structure lacking substituents
4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine C₁₁H₁₇N₃O₂ 223.27 3-yloxy positional isomer
4-Methoxy-6-(piperidin-2-ylmethoxy)pyrimidine C₁₁H₁₇N₃O₂ 223.27 Methyleneoxy spacer linkage
4-Methoxy-6-(piperidin-2-ylmethyl)pyrimidine C₁₁H₁₇N₃O 207.27 Direct methylene linkage
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride C₁₀H₁₇ClN₄O 244.72 Piperazine substitution with additional nitrogen

Properties

IUPAC Name

4-methoxy-6-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-8-7-10(15-2)14-11(13-8)16-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYFGFZPNHQQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The methoxy and methyl groups are introduced via nucleophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a base.

    Piperidin-4-yloxy Group Introduction: The piperidin-4-yloxy group is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and piperidine oxygen linkage enable nucleophilic substitution at multiple positions:

  • Chloride displacement : The hydrochloride salt facilitates nucleophilic displacement reactions under basic conditions. For example, substitution of chloride with amines occurs via SNAr (nucleophilic aromatic substitution) mechanisms .

  • Piperidine functionalization : The piperidin-4-yloxy group undergoes nucleophilic reactions at its oxygen atom, enabling ether cleavage or alkylation under acidic/basic conditions.

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProduct Example
Amine substitutionNH₃/EtOH, 70°C Piperidine-NH₂ derivatives
Ether cleavageHBr/AcOH, refluxFree pyrimidine-piperidine adduct

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophiles to the pyrimidine ring’s activated positions:

  • Nitration : Occurs at the 5-position of the pyrimidine ring using HNO₃/H₂SO₄ .

  • Halogenation : Bromine or iodine selectively substitutes at the 4-position under mild conditions .

Reactivity Comparison:

CompoundNitration PositionHalogenation Rate (vs reference)
4-Methoxy-6-methyl derivativeC51.8× faster
6-Methylpyrimidin-2(1H)-oneC40.6× slower

Hydrolysis and Stability

Hydrolytic pathways depend on pH and temperature:

  • Acidic hydrolysis : Cleaves the piperidinyloxy linkage at 80°C in HCl, yielding 4-methoxy-6-methylpyrimidin-2-ol.

  • Basic hydrolysis : Degrades the pyrimidine ring via hydroxide attack at C2 or C4 positions.

Hydrolysis Kinetics (50°C):

MediumHalf-life (hours)Primary Degradation Product
pH 112.5Pyrimidin-2-ol derivative
pH 132.3Ring-opened carboxylic acid

Oxidation and Reduction Pathways

  • Piperidine oxidation : Forms N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .

  • Pyrimidine reduction : Catalytic hydrogenation saturates the pyrimidine ring to dihydropyrimidine .

Oxidation Selectivity:

Oxidizing AgentReaction SiteYield (%)
mCPBAPiperidine N-atom78
KMnO₄Pyrimidine C4-C542

Coupling Reactions for Structural Diversification

  • Suzuki-Miyaura coupling : Introduces aryl groups at C2 using Pd catalysts .

  • Buchwald-Hartwig amination : Attaches amines to the pyrimidine core under palladium ligation .

Representative Coupling Outcomes:

ReactionCatalyst SystemYield (%)
Suzuki (C2-aryl)Pd(PPh₃)₄, K₂CO₃, 100°C85
Buchwald (C4-amine)Pd₂(dba)₃/Xantphos, 110°C73

Comparative Reactivity with Structural Analogues

Replacing the piperidine group with pyrrolidine or morpholine alters reaction kinetics:

ModificationHydrolysis Rate (pH 7)Electrophilic Substitution Yield
Piperidin-4-yloxy (parent)1.0 (reference)92%
Pyrrolidin-3-yloxy1.3× faster84%
Morpholin-2-yloxy 0.7× slower95%

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro analyses demonstrated that this compound can inhibit the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest its potential as a lead compound for developing new anticancer therapies.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound has shown promise in reducing inflammatory markers in macrophage cell lines. In vitro studies indicated that treatment with this compound significantly decreased the production of TNF-alpha and IL-6, two key pro-inflammatory cytokines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This suggests potential applications in managing inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have revealed that derivatives of this compound may possess antimicrobial properties, effective against various bacterial strains. This opens avenues for its use in developing new antibiotics or adjunct therapies for infectious diseases.

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that administration of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride resulted in a significant reduction in tumor size compared to control groups. This reinforces its potential as a therapeutic agent in oncology.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its development as a pharmaceutical agent.

Recent Advances in Pyrimidine-Based Drugs

The incorporation of pyrimidine derivatives into drug candidates has been extensively documented due to their ability to interact with various biological targets, enhancing pharmacokinetic and pharmacodynamic properties. The unique physiochemical attributes of the pyrimidine ring have led to an increase in drug candidates aimed at treating diverse conditions, including cancers and inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Pyrimidine Ring) Key Structural Differences Potential Implications
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride 1045855-60-4 C₁₁H₁₈ClN₃O₂ 4-OCH₃, 6-CH₃, 2-(piperidin-4-yloxy) Reference compound Balanced lipophilicity; potential CNS activity due to piperidine
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride 1779124-79-6 C₁₀H₁₇ClN₄O 4-OCH₃, 6-CH₃, 2-(piperazinyl) Piperazine (two N atoms) vs. piperidine Increased solubility; altered receptor binding due to additional nitrogen
4-Chloro-6-methyl-2-(2-(piperidin-4-yl)ethoxy)pyrimidine hydrochloride 1420872-00-9 C₁₂H₁₉Cl₂N₃O 4-Cl, 6-CH₃, 2-(piperidin-4-yl ethoxy) Chloro substituent; ethoxy linker Enhanced reactivity; possible metabolic instability
4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride 2243207-40-9 C₁₁H₁₇Cl₂N₃O 4-Cl, 6-(piperidin-4-ylmethoxy) Methylene bridge at 6-position Increased steric bulk; reduced membrane permeability
4-Ethoxy-2-methylsulfanyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride 1353980-50-3 C₁₂H₂₀ClN₃O₂S 4-OCH₂CH₃, 2-SCH₃, 6-(piperidin-4-yloxy) Ethoxy and methylthio groups Higher lipophilicity; potential oxidation susceptibility
4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride - C₁₁H₂₀ClN₅OS 4-OCH₃, 6-(3-methylpiperazinyl), 2-SCH₃ Methylpiperazine and methylthio Enhanced hydrogen bonding; variable receptor affinity

Pharmacological and Physicochemical Implications

  • Piperidine vs. Piperazine Substituents : Piperazine-containing analogs (e.g., CAS 1779124-79-6) exhibit higher solubility due to the additional nitrogen, which may improve bioavailability but reduce blood-brain barrier penetration compared to piperidine derivatives .
  • Chloro vs.
  • Linker Modifications : Ethoxy or methylene bridges (e.g., CAS 2243207-40-9) introduce flexibility or steric hindrance, affecting target engagement and pharmacokinetics .
  • Thioether Groups : Methylthio substituents (e.g., CAS 1353980-50-3) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Receptor Binding and Selectivity

  • Piperidine rings are common in dopamine and serotonin receptor ligands .
  • Piperazine Derivatives: Piperazine’s dual nitrogen atoms may enhance binding to serotonin receptors (e.g., 5-HT3), as seen in MCI-225, a related compound with noradrenaline uptake inhibition and 5-HT3 antagonism .
  • Methoxy vs.

Biological Activity

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, with the CAS number 1779124-74-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's molecular formula is C11H18ClN3O2, and it has a molecular weight of 259.73 g/mol. The unique structure of this compound suggests possible applications in pharmacology, particularly in the development of therapeutic agents.

The chemical structure of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can be represented as follows:

Chemical Structure

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, including its effects on different biological targets and its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL . Although specific data on 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride's antimicrobial efficacy is limited, its structural similarities to effective derivatives suggest potential activity.

Antiviral Properties

The compound has also been implicated in antiviral research, particularly against influenza viruses. A study demonstrated that related compounds showed a reduction in viral load in infected mice models, indicating a direct effect on viral replication . The exact mechanism by which 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride exerts antiviral effects remains to be elucidated but warrants further investigation.

Cytotoxicity and Cancer Research

In cancer research, pyrimidine derivatives have been explored for their cytotoxic effects on various cancer cell lines. For instance, compounds similar to 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride have shown promising results in inhibiting the growth of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like 5-Fluorouracil .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile with an oral bioavailability (F) of approximately 31.8% and clearance rates suggesting efficient metabolism . Additionally, it has been shown to exhibit no acute toxicity in animal models at high doses (up to 2000 mg/kg), reinforcing its potential safety for therapeutic use .

Case Studies

  • Study on Antiviral Activity : In a controlled study, a derivative closely related to 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride was administered to mice infected with influenza A virus. The results indicated a significant reduction in viral load and improved survival rates among treated groups compared to controls .
  • Cytotoxicity Assessment : A comparative analysis was conducted on various pyrimidine compounds against cancer cell lines. The tested compound exhibited superior growth inhibition compared to traditional chemotherapeutics, highlighting its potential as an effective anti-cancer agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and reaction time (12–24 hours). Catalysts like triethylamine or palladium-based agents may enhance coupling reactions. Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Final purification via recrystallization in ethanol or methanol ensures high purity. Analytical validation using HPLC (≥98% purity threshold) and NMR spectroscopy is critical .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm molecular structure and substituent positions.
  • HPLC : For purity assessment (retention time matching and peak integration).
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis : Consistency with literature values (e.g., 180–185°C) indicates purity .

Q. How should researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (−20°C, 4°C, room temperature) and humidity levels (0–75% RH). Monitor degradation via HPLC every 30 days for 6 months. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the piperidinyloxy group). Store long-term at −20°C in airtight, light-protected containers with desiccants .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
  • GHS Compliance : Classify hazards based on acute toxicity (Category 4) and skin/eye irritation (Category 2) per NITE guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :
  • Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed studies).
  • Replicate conflicting experiments under standardized conditions (e.g., OECD guidelines for acute toxicity).
  • Investigate impurities via LC-MS; residual solvents or byproducts may skew results.
  • Validate in vitro findings with in vivo models (e.g., rodent studies) for dose-response consistency .

Q. What strategies are effective for synthesizing derivatives to enhance bioactivity?

  • Methodological Answer :
  • Functional Group Modifications : Replace methoxy with ethoxy or halogen groups to alter lipophilicity.
  • Piperidine Substitution : Introduce fluorophenyl or pyridyl groups to improve receptor binding.
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) to identify structure-activity relationships. Use computational docking to predict binding affinities .

Q. How to elucidate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :
  • Binding Assays : Radioligand competition assays (e.g., with 3H-labeled ligands) to measure affinity for serotonin or dopamine receptors.
  • Cellular Signaling : Monitor cAMP levels or calcium flux in neuronal cell lines.
  • In Vivo Models : Assess behavioral effects in rodent models of anxiety or pain. Combine with knockdown studies (siRNA) to confirm target specificity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration.
  • Metabolism Simulations : Cytochrome P450 interaction profiles via molecular dynamics.
  • Toxicity Prediction : Leverage platforms like ProTox-II to identify potential hepatotoxicity or mutagenicity risks .

Q. How to address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :
  • Salt Formation : Convert to a mesylate or tartrate salt for improved solubility.
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s stability in acidic vs. basic conditions?

  • Methodological Answer :
  • Perform pH-dependent stability studies (pH 2–10) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis.
  • Identify degradation pathways (e.g., hydrolysis of the pyrimidine ring in acidic conditions or piperidine dealkylation in basic conditions).
  • Validate with mass spectrometry to characterize degradation products .

Tables

Q. Table 1. Stability Study Parameters

ConditionTemperatureHumidityDurationKey Metrics
Accelerated40°C75% RH6 monthsPurity, Degradation
Long-term−20°C0% RH12 monthsCrystallinity, HPLC

Q. Table 2. Common Analytical Techniques

TechniquePurposeKey Parameters
HPLCPurity assessmentRetention time, peak area
NMRStructural confirmationδ (ppm), coupling constants
LC-MSDegradation analysisMolecular ion, fragments

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.